[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride
Overview
Description
Scientific Research Applications
Photorefractive Polymers and Analytical Studies
- Photorefractive polymers utilize novel chromophores for optical applications. 2-methoxy-4-nitroaniline serves as a derivative of 4-nitroaniline, contributing to the synthesis of these polymers. Its absorption spectrum aids in determining catechol derivatives during syntheses .
Nonlinear Optical (NLO) Materials
- The delocalized pi-electron cloud in aromatic compounds makes them valuable for nonlinear optics (NLO) applications. These materials play a crucial role in generating new electromagnetic fields with altered frequency, phase, and amplitude. Organic NLO crystals, including 2-methoxy-4-nitroaniline , find applications in laser spectroscopy, optical modulators, communication devices, and more .
UV–Visible Studies and Optical Properties
- Researchers analyze the optical properties of 2-methoxy-4-nitroaniline using UV–Visible spectroscopy. The compound exhibits green color emission, making it interesting for potential applications in displays, sensors, and other optical devices .
Thermal Stability and Kinetic Parameters
- Thermogravimetric and differential thermal analyses reveal the thermal stability of the crystal. Additionally, three integral approximation methods—Coats–Redfern, Horowitz–Metzger, and Broido—are employed to calculate kinetic and thermodynamic parameters .
Vickers Microhardness Analysis
- The mechanical properties of the grown crystal are assessed through Vickers microhardness analysis . Understanding its hardness provides insights into its potential use in practical applications .
Designing Novel Molecular Structures
- Organic materials like 2-methoxy-4-nitroaniline allow researchers to optimize molecular structures for maximum nonlinear responses. This flexibility enables the development of tailored materials for specific applications .
properties
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-9-6-7(11(12)13)2-3-8(9)15-5-4-10;/h2-3,6H,4-5,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFNZYCYDUWLHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1051368-94-5 | |
Record name | Ethanamine, 2-(2-methoxy-4-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.